4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
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Overview
Description
“4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C14H18N2O . It has a molecular weight of 230.31 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
The compound has a melting point range of 149 - 151°C .Scientific Research Applications
HCV Infection Treatment
- Study : A derivative of this compound was explored for its potential in treating Hepatitis C Virus (HCV) infections. The research identified a compound with a 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold showing significant antiviral activity against HCV. This compound demonstrated the potential to block HCV replication by acting on the HCV entry stage, indicating its usefulness as a promising HCV entry inhibitor (Jiang et al., 2020).
Radiolabeled Probes for σ-1 Receptors
- Study : Another study synthesized several halogenated 4-(4-phenoxymethyl)piperidines, including derivatives of the compound , as potential sigma receptor ligands. These compounds exhibited affinity and selectivity for σ-1 and σ-2 receptors, useful in in vivo tomographic studies of these receptors (Waterhouse et al., 1997).
Histamine H3 Antagonists
- Study : Research into 4-phenoxypiperidines, which are structurally related, revealed compounds that are potent histamine H3 antagonists. These antagonists were found effective in a rat EEG model of wakefulness, indicating their potential therapeutic use in related disorders (Dvorak et al., 2005).
S1P1 Receptor Agonists
- Study : A related compound was studied for its role in synthesizing a potent and selective isoxazole-containing S1P1 receptor agonist. This research highlights the importance of the compound in developing therapeutics targeting the S1P1 receptor, useful in studies related to immunological and cardiovascular disorders (Hou et al., 2017).
Analgesic Effects
- Study : A novel compound related to 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, named M58373, showed potent analgesic effects on formalin-induced and neuropathic pain in rats, suggesting its potential as a novel anti-neuropathic pain agent (Akada et al., 2006).
Anaplastic Lymphoma Kinase Inhibitors
- Study : Research involving a compound structurally related to this compound, focused on anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. The study explored the pharmacokinetics of these inhibitors, providing insights into their potential therapeutic applications (Teffera et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Result of Action
It is known that piperidine derivatives have a wide range of pharmacological applications , suggesting that they can have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-9-12-4-6-13(7-5-12)10-16-8-2-1-3-14(16)11-17/h4-7,14,17H,1-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDKKWGVWTHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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